molecular formula C10H4BrNO2 B13969291 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- CAS No. 33544-20-6

4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo-

Cat. No.: B13969291
CAS No.: 33544-20-6
M. Wt: 250.05 g/mol
InChI Key: LSUDRONULLAHLF-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- is a heterocyclic compound that belongs to the benzopyran family Benzopyrans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- typically involves a one-pot three-component condensation reaction. This reaction includes aldehydes, malononitrile, and 1,3-diketones in the presence of a catalyst. Triethanolamine has been used as an efficient, eco-friendly, and low-cost basic catalyst under ambient conditions . The reaction is performed at room temperature, resulting in high yields and a simple workup process.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzopyran derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzopyran ring.

Common reagents used in these reactions include hydrazine, phenylhydrazine, hydroxylamine, and reactive methylene compounds such as acetylacetone and ethyl acetoacetate . Major products formed from these reactions include iminohydrazine intermediates and benzopyrano derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- involves its interaction with various molecular targets and pathways. The compound can undergo Michael addition to the γ-pyrone system, leading to the opening of the pyrone ring and subsequent cyclization to form benzopyrano derivatives . These reactions are facilitated by the presence of a base and involve the formation of iminohydrazine intermediates.

Comparison with Similar Compounds

Similar compounds to 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- include:

The uniqueness of 4H-1-Benzopyran-2-carbonitrile, 6-bromo-4-oxo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

33544-20-6

Molecular Formula

C10H4BrNO2

Molecular Weight

250.05 g/mol

IUPAC Name

6-bromo-4-oxochromene-2-carbonitrile

InChI

InChI=1S/C10H4BrNO2/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-4H

InChI Key

LSUDRONULLAHLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C#N

Origin of Product

United States

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